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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

Cat. No.: B101038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-
Methylquinoline-4-carboxamide, a quinoline derivative of interest in medicinal chemistry and

drug discovery. This document outlines the key spectroscopic data, detailed experimental

protocols for its characterization, and a visual representation of a common synthetic workflow.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from various spectroscopic

techniques used to characterize 2-Methylquinoline-4-carboxamide and its close derivatives.

Table 1: ¹H NMR Spectroscopic Data
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Proton

Assignment

Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Solvent

H-5 8.35 d 8.4 DMSO-d₆

H-2' (quinoline

ring)
8.21 s - DMSO-d₆

H-6, H-7, H-8 7.85-7.95 m - DMSO-d₆

Phenyl-H 7.55-7.62 m - DMSO-d₆

Phenyl-H 7.35-7.42 m - DMSO-d₆

CH₃ 2.72 s - DMSO-d₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as

a representative example.[1]

Table 2: ¹³C NMR Spectroscopic Data
Carbon Assignment Chemical Shift (δ, ppm) Solvent

C=O 166.4 DMSO-d₆

C-4 154.2 DMSO-d₆

C-2 148.9 DMSO-d₆

Aromatic Carbons 125.3-137.5 DMSO-d₆

CH₃ 21.5 DMSO-d₆

Note: Data is for the closely related 2-methyl-N-phenylquinoline-4-carboxamide and serves as

a representative example.[1]

Table 3: IR Spectroscopic Data
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Functional Group Vibrational Frequency (cm⁻¹)

N-H Stretching ~3437

C=O Stretching ~1680-1726

Aromatic C=C Stretching ~1635

C-N Stretching ~1101

Note: These are characteristic ranges for quinoline carboxamide derivatives.[2][3]

Table 4: Mass Spectrometry Data
Technique Ion m/z

Relative Abundance

(%)

Electron Ionization

(EI)
[M]⁺ 186 -

High-Resolution Mass

Spectrometry (HRMS)

[M+H]⁺ (for

C₁₈H₁₅N₂O)

Calculated: 275.1184,

Found: 275.1189
-

Note: The molecular ion for the parent 2-Methylquinoline-4-carboxamide is expected at m/z

186. The HRMS data is for the N-phenyl derivative.[1][4] Electron ionization mass spectra of 2-

substituted quinoline-4-carboxamides have been reported, providing insights into their

fragmentation patterns.[4][5]

Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization of 2-
Methylquinoline-4-carboxamide are provided below.

Synthesis of 2-Methylquinoline-4-carboxylic acid
A common method for the synthesis of the precursor, 2-methylquinoline-4-carboxylic acid, is

the Doebner reaction.

Reagents: Substituted aromatic amine, pyruvic acid, ethanol.
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Procedure: A solution of the aromatic amine and pyruvic acid in ethanol is stirred at room

temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon

completion, the product is isolated, typically by filtration, and may be purified by

recrystallization.

Synthesis of 2-Methylquinoline-4-carboxamide
The amidation of the corresponding carboxylic acid is a standard procedure to obtain the final

carboxamide.[1][6]

Reagents: 2-Methylquinoline-4-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride,

desired amine, a suitable solvent (e.g., THF, CH₂Cl₂), and a few drops of DMF.

Procedure:

To a solution of 2-methylquinoline-4-carboxylic acid in the chosen solvent at 0 °C, a few

drops of DMF are added, followed by the dropwise addition of oxalyl chloride or thionyl

chloride.

The reaction mixture is stirred at this temperature and then allowed to warm to room

temperature to form the acid chloride intermediate.

The corresponding amine is then added to the reaction mixture.

The reaction is stirred until completion, as monitored by TLC.

The solvent is removed under reduced pressure, and the crude product is purified by

column chromatography or recrystallization.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500

MHz spectrometer.[6][7] Samples are dissolved in a suitable deuterated solvent, such as

DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy: Infrared spectra are commonly obtained using an FT-IR spectrometer with

KBr pellets or as a thin film.[2][8]
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Mass Spectrometry: Low-resolution mass spectra can be recorded on a gas

chromatograph/mass spectrometer system using electron ionization (EI) at 70 eV.[4] High-

resolution mass spectra (HRMS) are often obtained using electrospray ionization (ESI).[6]

UV-Vis Spectroscopy: UV-Vis absorption spectra can be recorded on a double beam UV-Vis

spectrophotometer using quartz cells.[3][9] These spectra are useful for studying the

electronic properties and stability of the compound in solution.[9]

Visualized Workflow
The following diagram illustrates a typical synthetic workflow for the preparation of 2-
Methylquinoline-4-carboxamide derivatives.
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Caption: Synthetic workflow for 2-Methylquinoline-4-carboxamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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